(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring, a triazole ring, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The sulfanyl-acetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
(5-Methyl-4-benzyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: Similar structure but with a benzyl group.
Uniqueness
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-17-15(21-9-14(19)20)18(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSJRCJCSVGXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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